![molecular formula C19H34N8O8 B12302190 [5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptothricin F is a bactericidal antibiotic that was first discovered in the early 1940s. It is part of the streptothricin family of antibiotics, which are produced by various strains of the bacterium Streptomyces. Streptothricin F is known for its potent activity against highly drug-resistant gram-negative bacteria, making it a valuable compound in the fight against antibiotic-resistant infections .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of streptothricin F involves several key steps, including a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . These steps allow for the installation of practical divergent steps for medicinal chemistry exploits.
Industrial Production Methods: Streptothricin F is typically produced through fermentation processes involving Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps to isolate streptothricin F from other closely related compounds .
化学反応の分析
Types of Reactions: Streptothricin F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of streptothricin F include Burgess reagent, mercury (II) chloride, and various azides. Reaction conditions often involve specific temperature and pH controls to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various analogs of streptothricin F, which are studied for their enhanced antibacterial activity and reduced toxicity .
科学的研究の応用
Streptothricin F has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and modification of complex antibiotics.
Biology: Streptothricin F is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomes.
Medicine: It is being explored as a potential therapeutic agent for treating infections caused by multidrug-resistant gram-negative bacteria.
Industry: Streptothricin F and its analogs are investigated for their potential use in agricultural settings to control bacterial infections in plants
作用機序
Streptothricin F exerts its antibacterial effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to miscoding during protein synthesis, ultimately resulting in the death of the bacterial cell. The compound’s unique binding to the ribosomal RNA is responsible for its potent antibacterial activity .
類似化合物との比較
- Streptothricin D
- Nourseothricin
- Geomycin
- Phytobacteriomycin
- Yazumycin
- Racemomycin
- Pleocidin
- Polymycin
Comparison: Streptothricin F is unique among its analogs due to its specific interaction with the bacterial ribosome and its potent activity against highly drug-resistant gram-negative bacteria. While other streptothricins also exhibit antibacterial properties, streptothricin F’s reduced toxicity and higher selectivity for prokaryotic ribosomes make it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C19H34N8O8 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27) |
InChIキー |
NRAUADCLPJTGSF-UHFFFAOYSA-N |
正規SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
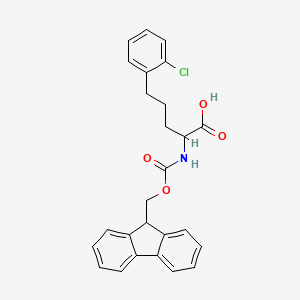


![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)


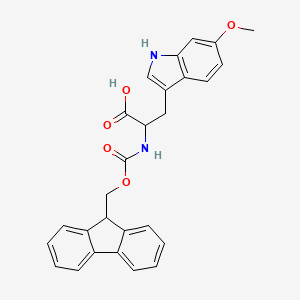

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
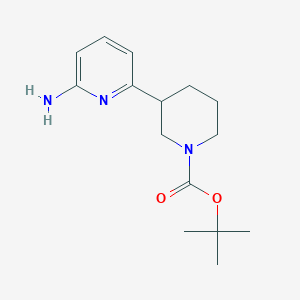
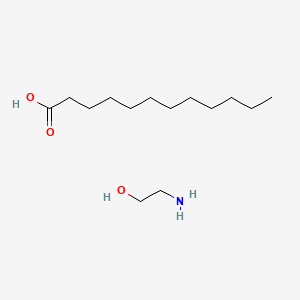
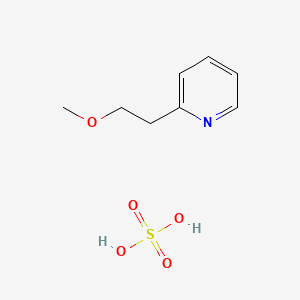
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
